molecular formula C32H26BrFN4O5 B14996746 1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14996746
M. Wt: 645.5 g/mol
InChI Key: WUZXAJCJGQMFRU-UHFFFAOYSA-N
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Description

1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its intricate structure, which includes multiple functional groups such as bromine, fluorine, methoxy, and carbamoyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-bromo-2-fluoroaniline and 4-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and carbamoylation, to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl groups to hydroxyl groups.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydroquinazolines.

Scientific Research Applications

1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Quinazoline Derivatives: Compounds such as 4-anilinoquinazolines and 2-phenylquinazolines share structural similarities.

    Carbamoyl Derivatives: Compounds with carbamoyl functional groups, like carbamoyl chlorides and carbamates, exhibit similar reactivity.

Uniqueness: 1-{[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-2,4-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of multiple functional groups and its potential for diverse chemical and biological activities. The presence of bromine, fluorine, and methoxy groups, along with the quinazoline core, distinguishes it from other similar compounds.

Properties

Molecular Formula

C32H26BrFN4O5

Molecular Weight

645.5 g/mol

IUPAC Name

1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C32H26BrFN4O5/c1-43-24-11-9-23(10-12-24)38-31(41)25-13-7-21(30(40)35-16-15-20-5-3-2-4-6-20)17-28(25)37(32(38)42)19-29(39)36-27-14-8-22(33)18-26(27)34/h2-14,17-18H,15-16,19H2,1H3,(H,35,40)(H,36,39)

InChI Key

WUZXAJCJGQMFRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC(=O)NC5=C(C=C(C=C5)Br)F

Origin of Product

United States

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